Chalcone, 3,3'-dimethoxy-

Description

BenchChem offers high-quality Chalcone, 3,3'-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chalcone, 3,3'-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

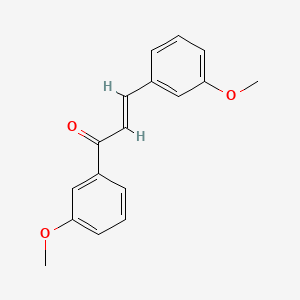

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYKLHBQWLEZOH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72129-75-0 | |

| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodological & Application

Mastering the Preparation of 3,3'-Dimethoxychalcone Stock Solutions for Cellular Assays

Introduction: The Critical First Step in Chalcone Research

Chalcones, a class of phenolic compounds belonging to the flavonoid family, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 3,3'-Dimethoxychalcone, a specific derivative, holds promise for various therapeutic applications. However, the journey from a powdered compound to meaningful and reproducible biological data begins with a crucial, and often overlooked, step: the preparation of accurate and stable stock solutions.

This comprehensive guide provides a detailed protocol for the preparation of 3,3'-dimethoxychalcone stock solutions tailored for cell culture applications. As a hydrophobic molecule, its poor aqueous solubility presents a significant challenge. This protocol is designed to address this issue, ensuring maximal bioavailability in your in vitro systems while minimizing the confounding effects of solvent toxicity. The principles and techniques described herein are grounded in established best practices for handling hydrophobic compounds in a cell culture context.

A Note on Isomers: While this guide specifically addresses 3,3'-dimethoxychalcone, detailed physicochemical data is more readily available for its isomers, such as 3,4-dimethoxychalcone and 4,4'-dimethoxychalcone. The fundamental principles of handling and solubilizing these hydrophobic chalcone derivatives are highly conserved. Therefore, the data for these related compounds is used to inform the protocols provided, ensuring a robust and reliable methodology.

Physicochemical Properties of Dimethoxychalcone Derivatives

A thorough understanding of the compound's properties is paramount to developing a successful solubilization strategy. The following table summarizes key data for dimethoxychalcone isomers, which are structurally similar to 3,3'-dimethoxychalcone.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | [3] |

| Molecular Weight | 268.31 g/mol | [3][4] |

| Appearance | Pale yellow solid | [2][4] |

| Solubility in DMSO | ~4.8 mg/mL (approx. 17.89 mM) | [4] |

| Water Solubility | Insoluble | [5] |

| Storage (Powder) | -20°C for up to 3 years | [4][6] |

| Storage (in DMSO) | -80°C for up to 1 year | [4] |

The Cornerstone of Success: The Primary Stock Solution

The preparation of a high-concentration primary stock solution in an appropriate organic solvent is the first and most critical step. Dimethyl sulfoxide (DMSO) is the solvent of choice for most hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media.[7]

Protocol 1: Preparation of a 20 mM Primary Stock Solution of 3,3'-Dimethoxychalcone in DMSO

Rationale: A high-concentration stock solution minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity. A 20 mM stock is a convenient concentration for subsequent dilutions.

Materials:

-

3,3'-Dimethoxychalcone powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Safety First: Handle 3,3'-dimethoxychalcone powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Calculation:

-

To prepare 1 mL of a 20 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.020 mol/L x 0.001 L x 268.31 g/mol x 1000 mg/g = 5.37 mg

-

-

Weighing: Carefully weigh out 5.37 mg of 3,3'-dimethoxychalcone powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

-

Solubilization:

-

Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. Due to its hydrophobic nature, gentle warming and sonication may be necessary to achieve complete dissolution.[7]

-

If particulates remain, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication for 5-10 minutes. Repeat this process until the solution is clear.[7]

-

-

Sterilization (Optional but Recommended): While DMSO at this concentration is generally considered sterile, for critical applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE). Be aware that small volumes can be lost due to the filter's hold-up volume.[8][9]

-

Aliquoting and Storage:

From Stock to Experiment: Preparing Working Solutions

The working solution is the final dilution of the compound in cell culture medium that will be added to your cells. The primary goal is to achieve the desired final concentration of 3,3'-dimethoxychalcone while keeping the final DMSO concentration at a non-toxic level, typically ≤ 0.1% (v/v) .[10][11] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.[6][10]

Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium

Rationale: This protocol uses a serial dilution approach to minimize precipitation of the hydrophobic compound when transferring it from a high-concentration organic stock to an aqueous medium.

Materials:

-

20 mM primary stock solution of 3,3'-dimethoxychalcone in DMSO

-

Pre-warmed, complete cell culture medium (supplemented with serum, if used)

-

Sterile microcentrifuge tubes or conical tubes

-

Sterile pipette tips

Procedure:

-

Thawing the Primary Stock: Thaw one aliquot of the 20 mM primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

-

Intermediate Dilution (Recommended): To avoid precipitation, it is best practice to perform an intermediate dilution in culture medium.

-

Prepare a 1:100 dilution of the 20 mM primary stock to create a 200 µM intermediate solution.

-

Add 2 µL of the 20 mM primary stock to 198 µL of pre-warmed complete culture medium.

-

Mix immediately and thoroughly by gentle pipetting or flicking the tube. Do not vortex vigorously as this can cause protein denaturation in the medium.

-

-

Final Working Solution:

-

To prepare a final working solution of 20 µM, perform a 1:10 dilution of the 200 µM intermediate solution.

-

For example, to prepare 1 mL of the final working solution, add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed complete culture medium.

-

-

Final DMSO Concentration Check:

-

The final DMSO concentration in this example would be 0.1%. (Initial 1:100 dilution x subsequent 1:10 dilution = 1:1000 final dilution of the DMSO stock).

-

-

Application to Cells: Add the freshly prepared working solution to your cell cultures immediately to prevent any potential for precipitation over time. Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO (e.g., 0.1%) but without the compound.[6]

Workflow and Troubleshooting

The following diagram illustrates the overall workflow for preparing 3,3'-dimethoxychalcone solutions.

Caption: Workflow for preparing 3,3'-dimethoxychalcone stock and working solutions.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Compound precipitates upon addition to aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. The transition from organic solvent to aqueous solution was too abrupt. | Perform serial dilutions as described in Protocol 2. Ensure the final DMSO concentration is as high as your cells can tolerate (but not exceeding 0.5%). Add the DMSO stock to the pre-warmed medium while gently vortexing the medium.[12] |

| Variability in experimental results between batches. | Incomplete dissolution of the primary stock. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Always ensure the primary stock is a clear solution before aliquoting. Use single-use aliquots to avoid freeze-thaw cycles.[6] |

| Observed cytotoxicity in vehicle control. | The final DMSO concentration is too high for the specific cell line. The DMSO is not of a suitable grade for cell culture. | Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration (typically ≤ 0.1%).[10][11] Always use anhydrous, cell culture-grade DMSO. |

Conclusion

The meticulous preparation of stock solutions is a foundational aspect of reliable and reproducible cell-based research. For hydrophobic compounds like 3,3'-dimethoxychalcone, this process demands careful attention to the choice of solvent, concentration, and handling procedures to ensure the compound remains in solution and is delivered to the cells in a consistent and non-toxic manner. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-quality stock solutions, paving the way for accurate and impactful scientific discoveries.

References

- TargetMol. (n.d.). 3,4-Dimethoxychalcone.

- Shettigar, V., Teh, J. B.-J., Fun, H.-K., Razak, I. A., Patil, P. S., & Dharmaprakash, S. M. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647.

- Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

- Jasim, H. A., Nahar, L., Jasim, M. A., Moore, S. A., Ritchie, K. J., & Sarker, S. D. (2021).

- MedChemExpress. (n.d.). Compound Handling Instructions.

-

PubChem. (n.d.). 3,4-Dimethoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

- Chem-Impex. (n.d.). 4,4'-Dimethoxychalcone.

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Carmona-Gutierrez, D., et al. (2019). 4,4′‐dimethoxychalcone: a natural flavonoid that promotes health through autophagy‐dependent and ‐independent effects. Aging Cell, 18(4), e12971.

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27743–27769.

- PMC. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27743–27769.

- ResearchGate. (2019). (PDF) 4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects.

- Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Online forum post].

- Pall Corporation. (n.d.). Application Note: How to Facilitate Filtration of Small Volumes for HPLC and UHPLC Sample Prep.

- PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Scientific Reports, 7, 11846.

- A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.).

- BenchChem. (n.d.). Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols.

- The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (2020). Journal of Molecular Liquids, 299, 112173.

- NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. BMC Oral Health, 24(1), 18.

- ResearchGate. (2020). (PDF) SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.

- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? [Online forum post].

- Sartorius. (n.d.). Sterile Filtration Solutions.

- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Online forum post].

- PMC. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy.

- NIH. (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. International Journal of Molecular Sciences, 22(11), 5897.

- Thermo Fisher Scientific. (n.d.). 3,4-Dimethoxychalcone, 98%, Thermo Scientific.

- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3849.

- Reddit. (n.d.). Filtering small volume. [Online forum post].

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- RSC Publishing. (2023). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. Green Chemistry, 25(6), 2326-2331.

- ResearchGate. (2026, January 5). 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE 3 and TFEB.

- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7773.

- Membrane Solutions. (n.d.). Volume Guidelines for Sterile Filtration.

- ChemicalBook. (n.d.). 4'-METHOXYCHALCONE CAS#: 959-23-9.

- Merck. (n.d.). Syringe Filters by Sample Volume.

- BenchChem. (n.d.). 3,4-Dimethoxychalcone | 5416-71-7.

- ChemicalBook. (n.d.). 4-METHOXYCHALCONE | 959-33-1.

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]

- 5. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. emulatebio.com [emulatebio.com]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. Volume Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: High-Purity Crystallization of 3,3'-Dimethoxychalcone for Research and Pharmaceutical Applications

Introduction: The Importance of Purity for 3,3'-Dimethoxychalcone

3,3'-Dimethoxychalcone is a member of the chalcone family, a class of compounds recognized for their role as key intermediates in the biosynthesis of flavonoids and their diverse pharmacological potential.[1] Chalcones, including this specific derivative, are subjects of intense study in medicinal chemistry and drug development for applications ranging from anti-inflammatory to anticancer agents.[1] The biological activity and reliability of experimental data are intrinsically linked to the purity of the compound under investigation. Crude products from chemical synthesis, such as the Claisen-Schmidt condensation commonly used to produce chalcones, invariably contain impurities like unreacted starting materials, byproducts, and residual solvents.[1][2]

Therefore, robust purification is not merely a procedural step but a prerequisite for accurate structural characterization, valid biological screening, and the development of safe and effective active pharmaceutical ingredients (APIs). Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding materials with very high purity.[3] This application note provides a detailed guide to the principles and practical methods for the crystallization of 3,3'-dimethoxychalcone, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The Principle of Crystallization for Chalcone Purification

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3][4] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]

The success of this method hinges on the selection of an appropriate solvent, where the target compound (3,3'-dimethoxychalcone) exhibits high solubility at the solvent's boiling point and low solubility at or below room temperature. Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent (allowing for removal via hot filtration).[6] The formation of a well-ordered crystal lattice during slow cooling actively excludes impurity molecules, resulting in a significant increase in the purity of the isolated solid.[3]

Solvent System Selection for 3,3'-Dimethoxychalcone

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should be chemically inert with respect to the chalcone, have a boiling point that is not excessively high (for easy removal), and be non-toxic. For chalcone derivatives, polar protic and aprotic solvents are often effective. Ethanol is widely cited as an excellent solvent for the recrystallization of various chalcones.[7][8] Based on literature for analogous compounds and general solubility principles, several solvent systems can be considered.

Table 1: Potential Solvent Systems for 3,3'-Dimethoxychalcone Crystallization

| Solvent/System | Type | Boiling Point (°C) | Rationale & Considerations |

| Ethanol (95%) | Polar Protic | 78 | Frequently used for chalcones; good solubility differential. Often yields high-quality crystals.[8] |

| Acetone | Polar Aprotic | 56 | Effective for many organic compounds; its volatility aids in rapid drying. Used for the related 3,4-dimethoxychalcone.[9] |

| Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent with moderate polarity. |

| Methanol | Polar Protic | 65 | Similar to ethanol but may show different solubility characteristics. |

| Dichloromethane / Hexane | Binary (Polar/Non-polar) | 40 / 69 | A multi-solvent system. The chalcone is dissolved in a minimal amount of the "good" solvent (DCM), and the "anti-solvent" (hexane) is added to induce precipitation.[10] Useful if the compound is too soluble in single solvents. |

Field Insight: Always begin solvent screening on a small scale (10-20 mg of crude product) to conserve material. The goal is to find a solvent that dissolves the compound when hot but allows for significant crystal formation upon cooling.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This is the most common and often most effective method for purifying chalcones.[8] It relies on the significant difference in the solubility of 3,3'-dimethoxychalcone in hot versus cold ethanol.

Methodology:

-

Dissolution: Place the crude 3,3'-dimethoxychalcone (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

-

Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.[6]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[11] Re-boil the solution for a few minutes.

-

Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the chalcone and maximize crystal formation.[5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.[6]

-

Drying: Allow the crystals to dry in the Büchner funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Binary) System Recrystallization

This method is useful when the chalcone is highly soluble in one solvent even when cold, or poorly soluble in another solvent even when hot. Here, we use a solvent in which the compound is soluble (e.g., dichloromethane) and an "anti-solvent" in which it is insoluble (e.g., hexane).[10]

Methodology:

-

Dissolution: Dissolve the crude 3,3'-dimethoxychalcone in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

-

Induce Crystallization: Slowly add the "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation).

-

Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

-

Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. As the solvent environment slowly becomes less favorable, crystals will form. The process can be aided by cooling in an ice bath.

-

Isolation and Drying: Collect, wash (with a small amount of the anti-solvent or the solvent mixture), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation for Single Crystal Growth

For definitive structural elucidation via Single-Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal is required.[12][13] This method aims to grow such crystals, not to process bulk material.

Methodology:

-

Prepare a Dilute Solution: Dissolve a small amount of pre-purified 3,3'-dimethoxychalcone in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or an ethanol/water mixture) to form a solution that is not quite saturated.

-

Remove Particulates: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap or parafilm and punch a few small holes in it with a needle. This allows the solvent to evaporate very slowly over several days or weeks.

-

Crystal Harvest: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) have appeared, carefully remove them from the solution with tweezers or a spatula.

Workflow Visualization

The following diagrams illustrate the logical flow of the primary crystallization protocols.

Caption: Workflow for Single-Solvent Recrystallization.

Caption: Workflow for Multi-Solvent Recrystallization.

Purity Assessment & Validation

A successful crystallization must be validated. The following self-validating checks should be performed:

-

Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate, 12:2).[14] The purified sample should show a single, well-defined spot, whereas the crude material may show multiple spots.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.

-

Spectroscopic Analysis (NMR, IR): For structural confirmation, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed. The spectra of the purified product should be clean and free of signals corresponding to impurities.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Too much solvent was used; compound is very soluble even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If that fails, evaporate some of the solvent and cool again. |

| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point; impurities are present. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, the crude material may need pre-purification by column chromatography. |

| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are somewhat soluble in the cold wash solvent. | Use the minimum amount of solvent. Ensure filtration apparatus is hot. Use only a minimal amount of ice-cold solvent for washing. |

| Colored Crystals | Colored impurities were not fully removed. | Use activated carbon during the dissolution step (Protocol 1, Step 3). A second recrystallization may be necessary. |

References

-

Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7565. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7654. Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 7(32), 27751–27774. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,4-Dimethoxychalcone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

International Letters of Chemistry, Physics and Astronomy. (2014). Chalcones: A Solubility study at different temperatures. 12, 7-19. Retrieved from [Link]

-

ScholarWorks at WMU. (1997). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. Retrieved from [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. 12(3), 567-578. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Retrieved from [Link]

-

Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

CIQSO. (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. Recrystallization [sites.pitt.edu]

- 4. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 5. youtube.com [youtube.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 13. Single-Crystal X-ray Diffraction Unit – CIQSO [uhu-ciqso.es]

- 14. jetir.org [jetir.org]

Application Notes and Protocols for the Formulation of 3,3'-Dimethoxychalcone in Advanced Drug Delivery Systems

Introduction: Unlocking the Therapeutic Potential of 3,3'-Dimethoxychalcone

3,3'-Dimethoxychalcone is a promising polyphenolic compound belonging to the chalcone family, which is known for a wide array of biological activities. While research has highlighted its potential as an anti-inflammatory and anticancer agent, its poor aqueous solubility presents a significant hurdle for clinical translation. This inherent hydrophobicity leads to low bioavailability, limiting its therapeutic efficacy. To overcome this challenge, formulation into advanced drug delivery systems is a critical and necessary step.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3,3'-dimethoxychalcone into three distinct and clinically relevant drug delivery platforms: polymeric nanoparticles, liposomes, and solid dispersions. The protocols outlined herein are designed to be robust and reproducible, offering a foundational framework for the development of effective 3,3'-dimethoxychalcone-based therapeutics. Each section provides not only step-by-step methodologies but also the underlying scientific rationale to empower researchers in their formulation design and optimization.

Part 1: Pre-formulation and Characterization of 3,3'-Dimethoxychalcone

A thorough understanding of the physicochemical properties of 3,3'-dimethoxychalcone is paramount for the rational design of a suitable drug delivery system.

Synthesis of 3,3'-Dimethoxychalcone via Claisen-Schmidt Condensation

The synthesis of 3,3'-dimethoxychalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3-methoxyacetophenone and 3-methoxybenzaldehyde.[1][2][3]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxyacetophenone and 1.0 equivalent of 3-methoxybenzaldehyde in ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add a 40-50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 12-24 hours.

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with 10% hydrochloric acid (HCl) to a pH of 2-3 to precipitate the chalcone.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.

-

Drying and Recrystallization: Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol to obtain pure 3,3'-dimethoxychalcone.

Physicochemical Characterization

A comprehensive characterization of the synthesized 3,3'-dimethoxychalcone is essential for quality control and to inform formulation strategies.

| Property | Method | Expected Outcome | Reference |

| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp endothermic peak indicating the melting point. | [1] |

| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Spectral data confirming the molecular structure and purity. | [1][4] |

| Crystalline Nature | Powder X-ray Diffraction (PXRD) | A diffraction pattern with sharp peaks characteristic of a crystalline solid. | [5] |

| Solubility | Shake-flask method in various solvents (water, PBS, ethanol, etc.) | Poorly soluble in aqueous media, with higher solubility in organic solvents like ethanol and DMSO.[6][7] | [6][7] |

| LogP | Calculated or experimentally determined | A positive value indicating its lipophilic nature. | [8] |

| Stability | HPLC analysis of the compound under various stress conditions (pH, temperature, light) | Chalcones can be susceptible to degradation in alkaline conditions and upon exposure to light.[4][6] | [4][6] |

Part 2: Formulation Strategies for 3,3'-Dimethoxychalcone

This section details the preparation of three distinct drug delivery systems for 3,3'-dimethoxychalcone: polymeric nanoparticles, liposomes, and solid dispersions.

Polymeric Nanoparticles by Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for preparing polymeric nanoparticles for hydrophobic drugs.

Rationale: This method relies on the rapid diffusion of a solvent containing the drug and polymer into an anti-solvent, leading to the precipitation of the polymer and entrapment of the drug into nanoparticles.

Workflow for Nanoparticle Formulation:

Caption: Nanoprecipitation workflow for 3,3'-dimethoxychalcone nanoparticle formulation.

Protocol:

-

Organic Phase Preparation: Dissolve a specific amount of 3,3'-dimethoxychalcone and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, for instance, Poloxamer 188 or polyvinyl alcohol (PVA), to prevent nanoparticle aggregation.

-

Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

-

Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

-

Purification: Purify the nanoparticles by centrifugation to remove any unencapsulated drug and excess stabilizer. Resuspend the pellet in deionized water.

-

Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes, which are versatile carriers for both hydrophilic and hydrophobic drugs.

Rationale: Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous medium leads to the self-assembly of lipids into bilayer vesicles, encapsulating the drug within the lipid bilayer.

Protocol:

-

Lipid Film Formation: Dissolve 3,3'-dimethoxychalcone and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.

-

Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Solid Dispersions by Solvent Evaporation

Solid dispersions are a formulation strategy where the drug is dispersed in a solid-state carrier, often a hydrophilic polymer, to enhance its solubility and dissolution rate.[9]

Rationale: By dispersing the drug at a molecular level within a hydrophilic carrier, the drug's particle size is reduced to the molecular level, and its wettability is improved, leading to enhanced dissolution.

Protocol:

-

Solution Preparation: Dissolve both 3,3'-dimethoxychalcone and a hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC), in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).[9][10]

-

Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature using a rotary evaporator. This will result in the formation of a solid mass.

-

Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

-

Milling and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

Part 3: Characterization of 3,3'-Dimethoxychalcone Formulations

A thorough characterization of the prepared drug delivery systems is crucial to ensure their quality, stability, and performance.

| Parameter | Method | Purpose | Reference |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and size distribution of nanoparticles and liposomes. | [11] |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the formulations. | [12] |

| Zeta Potential | DLS with an electrode | To measure the surface charge of nanoparticles and liposomes, which is an indicator of their stability in suspension. | [11] |

| Drug Loading and Encapsulation Efficiency | HPLC or UV-Vis Spectrophotometry | To quantify the amount of drug encapsulated within the delivery system. | [11] |

| Solid-State Characterization | DSC and PXRD | To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion or nanoparticles.[13][14][15] | [13][14][15] |

Calculating Drug Loading and Encapsulation Efficiency:

-

Drug Loading (%) = (Mass of drug in formulation / Total mass of formulation) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in formulation / Initial mass of drug used) x 100

Part 4: In Vitro and In Vivo Evaluation

The therapeutic efficacy of the formulated 3,3'-dimethoxychalcone must be evaluated through a series of in vitro and in vivo studies.

In Vitro Drug Release Study

The dialysis method is a common technique to assess the in vitro release profile of drugs from nanoparticulate systems.[16][17][18]

Protocol:

-

Preparation: Place a known amount of the 3,3'-dimethoxychalcone formulation (nanoparticles or liposomes) in a dialysis bag with a suitable molecular weight cut-off.

-

Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analysis: Quantify the concentration of 3,3'-dimethoxychalcone in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of anticancer agents.[17][19]

Workflow for MTT Assay:

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of free 3,3'-dimethoxychalcone and the formulated drug delivery systems. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Uptake Study

Fluorescence microscopy can be used to visualize the cellular uptake of nanoparticles or liposomes.[20][21][22]

Protocol:

-

Fluorescent Labeling: Encapsulate a fluorescent dye (e.g., coumarin-6) along with 3,3'-dimethoxychalcone in the nanoparticles or liposomes.

-

Cell Treatment: Treat cancer cells with the fluorescently labeled formulations for different time points.

-

Staining: Stain the cell nuclei with a nuclear stain like DAPI (blue fluorescence).

-

Imaging: Visualize the cells using a fluorescence microscope to observe the internalization of the fluorescently labeled formulations (green fluorescence) into the cytoplasm.

Potential Signaling Pathways of 3,3'-Dimethoxychalcone

While the precise mechanisms of 3,3'-dimethoxychalcone are still under investigation, related chalcones have been shown to modulate key signaling pathways involved in cancer and inflammation. For instance, some dimethoxy-chalcone derivatives have been reported to affect the PI3K/Akt and MAPK signaling pathways.[23][24]

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized signaling pathways modulated by 3,3'-dimethoxychalcone.

In Vivo Evaluation

Preclinical in vivo studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of the developed formulations.[25][26][27][28][29]

Pharmacokinetic Studies:

-

Administer the 3,3'-dimethoxychalcone formulation to animal models (e.g., rats or mice) via the intended route (e.g., oral or intravenous).

-

Collect blood samples at various time points.

-

Analyze the plasma concentration of 3,3'-dimethoxychalcone using a validated LC-MS/MS method.

-

Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Efficacy Studies:

-

Utilize appropriate animal models of disease (e.g., a tumor xenograft model for cancer or a carrageenan-induced paw edema model for inflammation).

-

Treat the animals with the 3,3'-dimethoxychalcone formulation and a control.

-

Monitor disease progression (e.g., tumor volume or paw edema) over time.

-

At the end of the study, collect tissues for histological and biochemical analysis.

Conclusion

The formulation of 3,3'-dimethoxychalcone into advanced drug delivery systems such as polymeric nanoparticles, liposomes, and solid dispersions is a viable and promising strategy to overcome its inherent solubility challenges and enhance its therapeutic potential. The protocols and characterization methods detailed in these application notes provide a solid foundation for the development of effective and clinically translatable 3,3'-dimethoxychalcone-based therapies. Further optimization of these formulations and in-depth investigation of their in vivo behavior will be crucial for their successful clinical development.

References

-

3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases. (2023). PMC. [Link]

-

Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (2021). Nigerian Journal of Pharmaceutical and Applied Science Research. [Link]

-

Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. (2023). YouTube. [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). PMC. [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PMC. [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org. [Link]

-

Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. (2025). ResearchGate. [Link]

-

4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway. (2025). PubMed. [Link]

-

Synthesis, characterization, and computational study of a new dimethoxy-chalcone. (2025). ResearchGate. [Link]

-

Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing. (n.d.). NIH. [Link]

-

Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (n.d.). PubMed Central. [Link]

-

Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. (2025). PubMed. [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (2020). IUCr. [Link]

-

Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [Link]

-

Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). NIH. [Link]

-

3,4-Dimethoxychalcone. (n.d.). PubChem. [Link]

-

Evaluation of dialysis membrane process for quantifying the in vitro drug-release from colloidal drug carriers. (2025). ResearchGate. [Link]

-

In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (n.d.). MDPI. [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. [Link]

-

Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ResearchGate. [Link]

-

Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. (n.d.). PMC. [Link]

-

Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. (n.d.). PMC. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (2023). MDPI. [Link]

-

Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. (n.d.). MDPI. [Link]

-

Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

-

Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (n.d.). Nanoscale. [Link]

-

Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (2021). Malaria World. [Link]

-

Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). Semantic Scholar. [Link]

-

In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. [Link]

-

Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. (2023). Optica Publishing Group. [Link]

-

Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. (n.d.). MDPI. [Link]

-

Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. (2023). PMC. [Link]

-

Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2020). PubMed. [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. [Link]

-

Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (2021). PubMed. [Link]

-

Pharmacokinetic Evaluation of Chalcone Derivatives with Antimalarial activity in New Zealand White Rabbits. (n.d.). ResearchGate. [Link]

-

3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. (2023). PMC. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (n.d.). ResearchGate. [Link]

-

Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... (n.d.). ResearchGate. [Link]

-

'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION''. (n.d.). AWS. [Link]

-

3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. (2023). PubMed. [Link]

-

Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. (n.d.). PubMed Central. [Link]

-

Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2020). ResearchGate. [Link]

-

In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). Semantic Scholar. [Link]

Sources

- 1. nijophasr.net [nijophasr.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. crystalpharmatech.com [crystalpharmatech.com]

- 15. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. OPG [opg.optica.org]

- 22. researchgate.net [researchgate.net]

- 23. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells [mdpi.com]

- 25. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 27. malariaworld.org [malariaworld.org]

- 28. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

experimental design for 3,3'-dimethoxychalcone enzyme inhibition assays

Executive Summary

3,3'-Dimethoxychalcone (3,3'-DMC) represents a specific structural isomer within the chalcone (1,3-diphenyl-2-propen-1-one) superfamily. While its structural analogs (e.g., 3,4-DMC and 4,4'-DMC) have been extensively characterized as caloric restriction mimetics and autophagy inducers [1, 2], the 3,3'-isomer presents a unique meta-substituted scaffold relevant to Structure-Activity Relationship (SAR) studies in neuroprotection and metabolic regulation.

This guide details a rigorous experimental framework for profiling 3,3'-DMC against two high-value biological targets: Monoamine Oxidase B (MAO-B) (neurodegenerative target) and

Pre-Analytical Considerations & Compound Handling

Before initiating enzymatic assays, the physicochemical integrity of 3,3'-DMC must be established. Chalcones are Michael acceptors and can degrade under basic conditions or prolonged light exposure.

Solubilization Strategy

-

Challenge: 3,3'-DMC is lipophilic (

) and poorly soluble in aqueous buffers. -

Protocol:

-

Prepare a 100 mM Master Stock in 100% DMSO (anhydrous).

-

Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

-

Aliquot Storage: Store in amber glass vials at -20°C. Avoid freeze-thaw cycles (>3 cycles).

-

Working Solutions: Dilute the Master Stock into the assay buffer immediately prior to use. Ensure final DMSO concentration in the well does not exceed 1% (v/v) for MAO-B and 5% (v/v) for

-amylase, as higher concentrations can denature the enzymes or quench fluorescence.

-

Quality Control (QC) Check

-

Purity: Verify >98% purity via HPLC (C18 column, MeOH:Water gradient). Impurities (e.g., starting benzaldehydes) can act as pan-assay interference compounds (PAINS).

-

Stability: Verify stability in the assay buffer (pH 7.4) for the duration of the assay (e.g., 60 mins) using UV-Vis spectroscopy (

nm).

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to kinetic validation.

Figure 1: Integrated workflow for 3,3'-dimethoxychalcone enzyme inhibition profiling, covering solubilization, dual-assay execution, and kinetic analysis.

Protocol Module A: MAO-B Inhibition Assay (Fluorometric)

Rationale: Chalcones are established scaffolds for MAO-B inhibition, relevant for Parkinson's disease therapeutics [3, 4].[1] The meta-methoxy substitution pattern of 3,3'-DMC makes it a prime candidate for selectivity profiling against the B-isoform.

Method: Amplex Red® Peroxidase-Coupled Assay.

Mechanism: MAO-B oxidizes the substrate (p-tyramine) to produce

Reagents & Setup

-

Buffer: 100 mM Sodium Phosphate, pH 7.4.

-

Enzyme: Recombinant Human MAO-B (1 U/mL stock).

-

Substrate: p-Tyramine (200

M final). -

Detection: Amplex Red (50

M) + HRP (1 U/mL). -

Positive Control: Selegiline (1

M).

Step-by-Step Protocol

-

Plate Setup: Use black, flat-bottom 96-well plates to minimize background noise.

-

Inhibitor Incubation:

-

Add 10

L of 3,3'-DMC (varying concentrations: 0.1 nM – 100 -

Add 90

L of diluted MAO-B enzyme solution (approx. 0.05 U/mL final). -

Critical Step: Incubate at 37°C for 15 minutes to allow for potential reversible binding equilibrium.

-

-

Reaction Initiation:

-

Add 100

L of Master Mix (containing p-Tyramine, Amplex Red, and HRP in buffer).

-

-

Kinetic Measurement:

-

Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Excitation: 530–560 nm | Emission: 590 nm.

-

Read every 60 seconds for 30 minutes.

-

-

Control Wells:

-

Blank (No Enzyme): Buffer + Substrate + Dye (Background subtraction).

-

100% Activity: Enzyme + DMSO + Substrate + Dye.

-

Protocol Module B: -Amylase Inhibition Assay (Colorimetric)

Rationale: Chalcones inhibit carbohydrate-hydrolyzing enzymes, offering potential for type 2 diabetes management [5, 6].[2][3] Method: DNS (3,5-Dinitrosalicylic acid) Reducing Sugar Assay.

Reagents & Setup

-

Buffer: 20 mM Sodium Phosphate, pH 6.9 + 6.7 mM NaCl.

-

Enzyme: Porcine Pancreatic

-Amylase (PPA). -

Substrate: 1% (w/v) Soluble Starch solution.

-

Stop Solution: DNS Reagent (1% DNS, 30% Sodium Potassium Tartrate in 0.4 M NaOH).

-

Positive Control: Acarbose.

Step-by-Step Protocol

-

Pre-Incubation:

-

Mix 50

L of 3,3'-DMC (serial dilutions) with 50 -

Incubate at 25°C for 10 minutes.

-

-

Hydrolysis:

-

Add 50

L of 1% Starch solution. -

Incubate at 25°C for exactly 10 minutes .

-

-

Termination & Development:

-

Add 100

L of DNS Reagent to stop the reaction. -

Critical Step: Heat the plate (or tubes) in a boiling water bath (95°C-100°C) for 5 minutes . (Note: If using plastic plates, ensure they are PCR-grade or heat-resistant; otherwise, perform this step in tubes and transfer).

-

-

Readout:

Data Analysis & Kinetic Characterization

Inhibition Percentage Calculation

For both assays, calculate % inhibition using the initial velocity (

Mode of Inhibition (MoA)

To determine if 3,3'-DMC is a competitive, non-competitive, or mixed inhibitor, perform the assay at 4 different substrate concentrations (

Plot Types:

-

Michaelis-Menten:

vs -

Lineweaver-Burk (Double Reciprocal):

vs

Interpretation Table:

| Pattern in Lineweaver-Burk Plot | Inhibition Type | Mechanism Implication |

| Lines intersect at Y-axis ( | Competitive | 3,3'-DMC binds to the active site, competing with substrate. |

| Lines intersect at X-axis ( | Non-Competitive | 3,3'-DMC binds to an allosteric site; |

| Lines intersect in Quadrant II | Mixed | 3,3'-DMC binds to both free enzyme and ES complex. |

Signaling Pathway Context (Mechanism)

The following diagram illustrates the mechanistic intervention of 3,3'-DMC in the MAO-B pathway.

Figure 2: Mechanistic pathway of MAO-B inhibition by 3,3'-DMC, preventing oxidative deamination and subsequent oxidative stress.

References

-

Madeo, F., et al. (2019).[5] "4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects." Autophagy, 15(9), 1662-1664. Link

-

Carmona-Gutierrez, D., et al. (2019).[5] "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[6] EMBO Molecular Medicine, 11(11), e10469.[6] Link

-

Mathew, B., et al. (2019).[5] "Potent and Selective Inhibition of Human Monoamine oxidase-B by 4-dimethylaminochalcone and Selected Chalcone Derivatives." International Journal of Biological Macromolecules, 136, 1163-1170. Link

-

Koyiparambath, V. P., et al. (2021).[7] "Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders." Pharmaceuticals, 14(6), 546. Link

-

Sivakumar, P. M., et al. (2009).[5] "Synthesis, antimycobacterial activity and docking studies of some novel chalcones." Bioorganic & Medicinal Chemistry Letters, 19(13), 3591-3595. (Context for chalcone synthesis and screening).

-

Rocha, S., et al. (2020). "Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents." Antioxidants, 9(11), 1149. Link

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegenerative disorders [ricerca.uniba.it]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Concentration for Chalcone Condensation

Current Status: Operational Topic: Claisen-Schmidt Condensation Optimization Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Zone of Basicity

Welcome to the Technical Support Center. You are likely here because your chalcone synthesis is suffering from one of three common failures: tar formation (polymerization) , low conversion , or difficult purification (oiling out) .

In the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, the catalyst concentration (typically NaOH or KOH) is not just a kinetic driver; it is a selectivity switch.

-

Too Low: Enolization is slow; the reaction stalls or never overcomes the retro-aldol equilibrium.

-

Too High: The system enters a "runaway" state favoring Cannizzaro disproportionation (consuming your aldehyde) or Michael addition (consuming your product).

This guide provides the protocols to find the optimal concentration window for your specific substrates.

Module 1: Mechanism & Kinetic Control

To troubleshoot, you must visualize the reaction network. The concentration of the base (

Reaction Network Topology

Figure 1: Kinetic branching in Claisen-Schmidt condensation. Note that high base concentration promotes the red pathways (side reactions).

The Mechanistic Reality

The formation of the enolate is the rate-determining step in many conditions. However, the Michael Addition (red path) is second-order with respect to the enolate. Therefore, doubling your catalyst concentration can quadruple the rate of side-product formation if the aldehyde is depleted [1].

Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific issue based on experimental observation.

| Symptom | Root Cause | Corrective Action |

| Product is a dark, viscous oil / Tar | Michael Addition. High base concentration caused the enolate to attack the chalcone product (polymerization). | Reduce Base: Drop equivalents from 3.0 to 1.2 eq.Stoichiometry: Use a 1.1 excess of aldehyde (not ketone) to consume all enolate.Temp: Lower reaction temperature (0°C - RT). |

| Low Yield + Benzoic Acid detected | Cannizzaro Reaction. The base attacked the aldehyde instead of the ketone forming the enolate. | Reduce Base: High [OH⁻] favors Cannizzaro. Switch to a weaker base (e.g., Ba(OH)₂ or Hydrotalcite) or lower concentration.Solvent: Ensure strictly anhydrous conditions if possible. |

| Starting Material Remains (TLC) | Equilibrium Stalling. The retro-aldol reaction is faster than the dehydration step. | Increase Base: If <1.0 eq, increase to 1.5 eq to drive dehydration.Water Removal: Water pushes the equilibrium back. Use absolute ethanol or add a drying agent. |

| Emulsion during workup | Surfactant Effect. Long-chain chalcones + high base load = soap formation. | Neutralization: You must quench with dilute HCl (0.1 M) to pH 7 before extraction.Brine: Saturate the aqueous layer with NaCl to break the emulsion. |

Module 3: Optimization Protocols

Do not blindly follow a "20 mL of 40% NaOH" recipe found online. That is often a sledgehammer approach that destroys sensitive functional groups. Use these controlled protocols.

Protocol A: The "Step-Up" Screen (Homogeneous)

Best for: Standard lab-scale synthesis of robust substrates.

-

Preparation: Dissolve Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (15 mL).

-

Initial Catalyst Load (Low): Add 0.5 equivalents of NaOH (dissolved in minimum water) dropwise at 0°C.

-

Monitoring: Stir for 1 hour. Check TLC.

-

If SM remains: Add another 0.5 eq (Total 1.0 eq).

-

If Product forms but SM persists >4 hours: Add another 0.5 eq (Total 1.5 eq).

-

-

The "Red Line": Do not exceed 2.0 equivalents unless substrates are extremely unreactive.

-

Quenching (Critical): Pour mixture into crushed ice + dilute HCl. The product should precipitate as a solid.[1]

Protocol B: Green Catalysis (Heterogeneous)

Best for: Industrial scaling, acid-sensitive groups, or preventing side reactions.

Heterogeneous catalysts like Hydrotalcites or Calcined Layered Double Hydroxides (LDH) offer superior selectivity because the basic sites are fixed in a lattice, sterically hindering the bulky Michael addition transition state [2].

-

Catalyst Prep: Activate Hydrotalcite (Mg/Al ratio 3:1) by calcining at 450°C for 4 hours.

-

Reaction: Mix reactants (10 mmol each) in Toluene or Ethanol. Add 10 wt% catalyst relative to reactants.

-

Workup: Simple filtration. The catalyst can be washed and reused.[1]

-

Advantage:[2] Zero neutralization required; no emulsions.

-

Module 4: Comparative Performance Data

The following table illustrates why optimization matters, comparing standard NaOH against optimized heterogeneous systems.

| Catalyst System | Concentration/Load | Yield (%) | Time (h) | Selectivity (Chalcone:Side Products) |

| NaOH / EtOH | 3.0 Equivalents (Excess) | 65% | 2.0 | Low (Significant Michael adducts) |

| NaOH / EtOH | 1.2 Equivalents (Optimized) | 92% | 4.0 | High (Clean conversion) |

| Hydrotalcite (Mg-Al) | 10 wt% (Heterogeneous) | 88% | 6.0 | Very High (No Cannizzaro observed) [2] |

| KF / Al₂O₃ | Solid Support | 94% | 0.5 | High (Microwave assisted) [3] |

Frequently Asked Questions (FAQs)

Q: My product is oiling out and won't crystallize. Did the reaction fail? A: Not necessarily. Chalcones often form supercooled liquids.

-

Fix: Add a seed crystal if available.

-

Fix: Scratch the inner wall of the flask with a glass rod (induces nucleation).

-

Fix: Add a few drops of water to the ethanol solution until it turns slightly cloudy, then refrigerate overnight.

Q: Can I use Methanol instead of Ethanol? A: Be cautious. While Methanol is a good solvent, it can sometimes poison basic sites on heterogeneous catalysts [2]. For standard NaOH synthesis, Methanol is acceptable, but Ethanol is preferred due to its higher boiling point and better solubility for the final crystallization.

Q: Why is the order of addition important? A: Always add the Base to the Ketone (or Ketone+Aldehyde mix), never Base to Aldehyde alone. Adding Base to Aldehyde alone triggers the Cannizzaro reaction immediately before the cross-condensation can occur.

References

-

BenchChem Technical Support. (2025).[2][3] Preventing Michael addition side reaction in chalcone synthesis. BenchChem Troubleshooting Guides. Link

-

Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2004).[4] Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest.[4] Journal of Catalysis, 221(2), 474-482. Link

-

Cabrera, M., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents.[4] Bioorganic & Medicinal Chemistry, 15(10), 3356-3367. Link

-

Patadiya, N., & Vaghela, V. (2022).[5] An optimized method for synthesis of 2'hydroxy chalcone.[5][6] Asian Journal of Research in Chemistry, 15(3).[5] Link

Sources

identifying side products in 3,3'-dimethoxychalcone synthesis

Topic: Troubleshooting Side Products & Impurities in Claisen-Schmidt Condensation Ticket ID: #CHAL-33-DMX Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Diagnostic Triage

User Context: You are synthesizing 3,3'-dimethoxychalcone via the Claisen-Schmidt condensation of 3-methoxyacetophenone and 3-methoxybenzaldehyde. Core Issue: This reaction is thermodynamically driven but kinetically sensitive.[1] The meta-methoxy substituents activate both the aldehyde (making it susceptible to Cannizzaro) and the ketone (increasing acidity, risking self-condensation).

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify your specific impurity profile.

Figure 1: Diagnostic decision tree for identifying common failure modes in chalcone synthesis.

Troubleshooting Guide (Q&A)

Issue 1: "My product is an oil or a sticky solid that won't crystallize."

Diagnosis: Incomplete Dehydration (Aldol Intermediate) .

The Claisen-Schmidt reaction proceeds in two steps: (1) Aldol addition and (2) Dehydration.[1][2] The meta-methoxy group on the aldehyde ring can stabilize the intermediate

-

The Fix: Do not discard the oil.[1] Re-dissolve it in ethanol with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or reflux with iodine in DMSO to force dehydration.[1]

-

Prevention: Ensure your reaction runs at room temperature (not

) or reflux gently if using weak bases.

Issue 2: "I see a white precipitate forming rapidly, but it's not my chalcone."

Diagnosis: Cannizzaro Reaction (Sodium 3-methoxybenzoate) .

Because 3-methoxybenzaldehyde lacks alpha-protons, it is a prime candidate for the Cannizzaro disproportionation, especially if the base concentration is too high (

-

Verification: The solid is water-soluble but organic-insoluble.[1] Acidify a sample; if it precipitates a white solid (benzoic acid derivative), it is the Cannizzaro byproduct.[1]

-

Prevention: Reduce base concentration to 10-20% NaOH.[1] Add the aldehyde slowly to the ketone/base mixture rather than dumping it all in at once.

Issue 3: "My NMR shows a complex aliphatic region (2.0 - 3.0 ppm)."

Diagnosis: Self-Condensation (Dypnone Derivative) . 3-methoxyacetophenone has acidic alpha-protons.[1] In the absence of a sufficiently reactive aldehyde, the ketone will react with itself.

-

The Fix: This byproduct is difficult to separate from the product by crystallization due to similar solubility.[1] Column chromatography is required (Hexane/EtOAc gradient).[1]

-

Prevention: Use an excess of the aldehyde (1.1 - 1.2 equivalents) relative to the ketone.[1]

Analytical Specifications (Validation)

Use this table to validate your product and identify specific impurities based on 1H NMR (CDCl

Table 1: Chemical Shift Fingerprints

| Component | Key Feature | Chemical Shift ( | Multiplicity | Coupling ( |

| 3,3'-Dimethoxychalcone | 7.45 - 7.55 | Doublet | 15.7 Hz (Trans) | |

| 7.75 - 7.85 | Doublet | 15.7 Hz (Trans) | ||

| Methoxy groups | 3.85, 3.87 | Singlets | N/A | |

| Aldol Intermediate | Chiral CH-OH | ~5.35 | dd | 2-4 Hz, 8-10 Hz |

| Methylene (-CH2-) | 3.10 - 3.40 | Multiplet | Complex | |

| 3-Methoxybenzaldehyde | Aldehyde Proton | 9.98 | Singlet | N/A |

| 3-Methoxyacetophenone | Methyl Ketone | 2.60 | Singlet | N/A |

| Cannizzaro Alcohol | Benzylic CH2 | 4.65 | Singlet | N/A |

| Self-Condensation | Vinyl Methyl | ~2.55 | Singlet | N/A |

Critical Check: The presence of a doublet with

Hz is the definitive signature of the chalcone. If you see a doublet withHz or a complex multiplet in the alkene region, you have the cis isomer or the intermediate.

Reaction Pathway Visualization

Understanding the competition between the main pathway and side reactions is crucial for optimization.[1]

Figure 2: Mechanistic pathways. Green path = Desired.[1] Red dashed paths = Competing side reactions.[1]

Standard Operating Procedure (Optimized)